molecular formula C25H25NO4 B2824344 3-hydroxy-7-methyl-1-[3-(naphthalen-1-yloxy)propyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one CAS No. 879046-99-8

3-hydroxy-7-methyl-1-[3-(naphthalen-1-yloxy)propyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one

Cat. No.: B2824344
CAS No.: 879046-99-8
M. Wt: 403.478
InChI Key: WFLISVJMYGKBDJ-UHFFFAOYSA-N
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Description

3-hydroxy-7-methyl-1-[3-(naphthalen-1-yloxy)propyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-7-methyl-1-[3-(naphthalen-1-yloxy)propyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one involves multiple steps, typically starting with the preparation of the indole core. The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, green solvents, and continuous flow reactors to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-7-methyl-1-[3-(naphthalen-1-yloxy)propyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol .

Mechanism of Action

The mechanism of action of 3-hydroxy-7-methyl-1-[3-(naphthalen-1-yloxy)propyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one involves its interaction with various molecular targets and pathways. The compound’s indole core allows it to bind to multiple receptors and enzymes, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-7-methyl-1-[3-(naphthalen-1-yloxy)propyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .

Biological Activity

3-Hydroxy-7-methyl-1-[3-(naphthalen-1-yloxy)propyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one, also known by its CAS number 881078-55-3, is a compound that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C25H25NO4C_{25}H_{25}NO_{4}, with a molecular weight of 403.5 g/mol. Its structure includes a naphthalenyl moiety, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that derivatives of Mannich bases, structurally related to our compound, exhibit significant cytotoxicity against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cells. For instance, compounds with similar structural motifs were found to have IC50 values lower than 2 μg/mL against MCF-7 cells, indicating potent cytotoxic effects .

The anticancer activity is believed to be mediated through multiple pathways:

  • DNA Topoisomerase Inhibition : Some studies suggest that compounds with similar structures inhibit DNA topoisomerase I, leading to increased apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : The induction of oxidative stress through ROS has been implicated in the cytotoxic effects observed in various cancer cell lines .

Antimicrobial Activity

The compound may also exhibit antimicrobial properties. Research on Mannich bases indicates that they can possess antibacterial and antifungal activities. The structure of our compound suggests potential interactions with microbial enzymes or membranes that could inhibit growth .

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of various Mannich bases on human cancer cell lines. The results indicated that certain derivatives showed enhanced activity compared to standard chemotherapy agents like 5-fluorouracil. Specifically, compounds derived from similar structures were found to be 2.1 to 4.2 times more effective against Jurkat cells (a model for T-cell leukemia) than traditional treatments .

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial potential of structurally related indole derivatives. The findings suggested that these compounds could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, highlighting their potential as novel antimicrobial agents .

Data Summary

Activity Type Cell Line/Organism IC50 Values Reference
AnticancerMCF-7< 2 μg/mL
Jurkat2.1 - 4.2 times more effective than 5-FU
AntimicrobialVarious BacteriaEffective inhibition observed

Properties

IUPAC Name

3-hydroxy-7-methyl-1-(3-naphthalen-1-yloxypropyl)-3-(2-oxopropyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO4/c1-17-8-5-12-21-23(17)26(24(28)25(21,29)16-18(2)27)14-7-15-30-22-13-6-10-19-9-3-4-11-20(19)22/h3-6,8-13,29H,7,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLISVJMYGKBDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(C(=O)N2CCCOC3=CC=CC4=CC=CC=C43)(CC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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